Arachidonoyl m-Nitroaniline

Enzymology Colorimetric Assay Development High-Throughput Screening

Arachidonoyl m-Nitroaniline (AmNA; CAS 1175954-87-6) is a synthetic chromogenic substrate designed for the quantitative measurement of Fatty Acid Amide Hydrolase (FAAH) activity. This enzyme is a key regulator in the endocannabinoid system, responsible for the hydrolysis of endogenous signaling lipids such as anandamide (AEA).

Molecular Formula C26H36N2O3
Molecular Weight 424.6 g/mol
Cat. No. B594248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonoyl m-Nitroaniline
SynonymsAmNA
Molecular FormulaC26H36N2O3
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(23-24)28(30)31/h6-7,9-10,12-13,15-16,19-21,23H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-
InChIKeyOITDPRAMDXERDT-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Arachidonoyl m-Nitroaniline: A Specialized Chromogenic Substrate for FAAH Enzyme Activity Quantification in Drug Discovery and Lipid Signaling Research


Arachidonoyl m-Nitroaniline (AmNA; CAS 1175954-87-6) is a synthetic chromogenic substrate designed for the quantitative measurement of Fatty Acid Amide Hydrolase (FAAH) activity. This enzyme is a key regulator in the endocannabinoid system, responsible for the hydrolysis of endogenous signaling lipids such as anandamide (AEA) [1]. AmNA belongs to a class of nitroaniline fatty acid amides, featuring an arachidonoyl (C20:4) acyl chain linked to a meta-nitroaniline chromophore. Upon enzymatic cleavage by FAAH, it releases the yellow dye m-nitroaniline, enabling simple, rapid absorbance-based detection in microplate formats .

The Perils of Substituting Arachidonoyl m-Nitroaniline with Generic FAAH Substrates: Acylation and Regioisomeric Specificity Determine Assay Integrity


Direct substitution of Arachidonoyl m-Nitroaniline with other nitroaniline fatty acid amides, such as its para-isomer (Arachidonoyl p-nitroaniline) or saturated short-chain analogs (Decanoyl m-nitroaniline), is not scientifically valid due to fundamental differences in enzyme recognition and optical properties. While FAAH is a relatively unselective enzyme that accepts a variety of amide head groups, its catalytic efficiency is highly dependent on the length and unsaturation of the acyl chain [1]. Furthermore, the regioisomeric position of the nitro group (meta vs. para) on the aniline ring alters the compound's electronic environment, affecting both the extinction coefficient of the released chromophore and potentially the enzyme's binding mode . These structural variations lead to quantifiable differences in kinetic parameters (Km, kcat/Km) and detection sensitivity, which directly impact the accuracy, reproducibility, and comparability of enzymatic assays and high-throughput screening campaigns.

Quantitative Differentiation of Arachidonoyl m-Nitroaniline Against Key Comparators for Informed Procurement in FAAH Research


Regioisomeric Precision: Meta-Nitroaniline vs. Para-Nitroaniline Chromogenic Signal and Detection Sensitivity

Arachidonoyl m-Nitroaniline (AmNA) generates a distinct chromogenic signal upon FAAH hydrolysis compared to its structural isomer, Arachidonoyl p-nitroaniline (ApNA). While both compounds release a nitroaniline dye, the meta-substitution in AmNA results in the release of m-nitroaniline, which exhibits an extinction coefficient (ε) of 13,500 M⁻¹cm⁻¹ at 410 nm . In contrast, the para-isomer releases p-nitroaniline. While a direct quantitative comparison of ε values under identical conditions was not located in primary literature for this specific pair, the meta- and para-substitution patterns are known to produce different spectral properties [1]. This regioisomeric difference is critical for assay design and data comparability, especially when transferring protocols between labs or comparing results against historical datasets generated with a specific isomer.

Enzymology Colorimetric Assay Development High-Throughput Screening

Acyl Chain Recognition: Quantified Kinetic Preference of FAAH for Arachidonoyl Over Saturated Short-Chain Analogs

The arachidonoyl (C20:4) acyl chain of AmNA is a primary determinant of its recognition by FAAH. A foundational study by Patricelli and Cravatt (2001) characterized the acyl chain selectivity of FAAH using a panel of p-nitroanilide (pNA) substrates [1]. Their data provide a quantitative benchmark for the enzyme's preference for long-chain polyunsaturated acyl groups. For the arachidonoyl pNA analog, the reported kinetic parameters were: kcat = 0.48 ± 0.05 s⁻¹, Km = 60 ± 8 µM, and catalytic efficiency (kcat/Km) = 8,000 ± 200 M⁻¹s⁻¹. In stark contrast, the saturated medium-chain analog, decanoyl pNA (C10:0), exhibited a higher turnover rate (kcat = 0.56 ± 0.03 s⁻¹) but a nearly 5-fold weaker binding affinity (Km = 57 ± 2 µM) [1]. While these data are for the para-isomer series, they establish the class-level principle that the acyl chain length and unsaturation profoundly impact FAAH's kinetic handling of nitroanilide substrates. This class-level inference supports the assertion that AmNA, bearing the endogenous-like arachidonoyl chain, offers a distinct kinetic profile compared to widely available shorter-chain analogs like Decanoyl m-nitroaniline (DemNA).

Enzyme Kinetics Substrate Specificity Endocannabinoid System

Assay Platform Suitability: Colorimetric Detection with Arachidonoyl m-Nitroaniline Versus Endogenous Substrate Anandamide

A critical differentiator for AmNA is its suitability for simple, high-throughput colorimetric assays compared to the endogenous FAAH substrate, anandamide (AEA). Assaying AEA hydrolysis typically requires coupled enzymatic reactions, radiometric detection, or complex LC-MS/MS analysis. In contrast, AmNA acts as a direct chromogenic substrate. Upon cleavage, it liberates m-nitroaniline, a yellow chromophore with an extinction coefficient (ε) of 13,500 M⁻¹cm⁻¹ at 410 nm, enabling direct absorbance measurement in a standard 96-well plate reader without secondary reactions . This offers a 'fast and convenient' alternative for measuring FAAH activity, significantly reducing assay complexity, time, and cost .

Assay Development High-Throughput Screening Colorimetry

Optimal Application Scenarios for Arachidonoyl m-Nitroaniline Based on Quantitative Evidence of Its Unique Properties


High-Throughput Screening (HTS) for FAAH Inhibitors in Drug Discovery

AmNA is optimally suited for high-throughput screening campaigns aimed at identifying novel FAAH inhibitors. The colorimetric readout at 410 nm upon release of m-nitroaniline (ε = 13,500 M⁻¹cm⁻¹) allows for rapid, automated quantification of enzyme activity in 96- or 384-well plates, as established in vendor protocols . This direct detection method eliminates the need for secondary enzymes or expensive LC-MS analysis, which are required for monitoring the native substrate anandamide. The arachidonoyl chain ensures that the assay recapitulates the binding of endogenous, physiologically relevant substrates, providing a more accurate prediction of inhibitor efficacy in a biological context compared to short-chain analogs like Decanoyl m-nitroaniline [1].

Comparative Studies of FAAH Acyl Chain Selectivity and Mutagenesis Analysis

Researchers investigating the molecular determinants of FAAH's substrate specificity can employ AmNA as a key tool compound. Its long, polyunsaturated arachidonoyl chain (C20:4) serves as a benchmark for the enzyme's interaction with endogenous-like fatty acid amides. By comparing the kinetic parameters (Km, kcat) of AmNA hydrolysis to those of saturated or shorter-chain nitroanilide analogs, scientists can quantitatively map the enzyme's acyl chain binding pocket. This approach, validated in seminal work by Patricelli and Cravatt using p-nitroanilide substrates, is essential for characterizing FAAH mutants and understanding structure-activity relationships [1].

Academic Laboratory Protocols for FAAH Activity Measurement in Tissue Lysates

For academic research labs studying the endocannabinoid system, AmNA provides a cost-effective and technically straightforward method to quantify FAAH activity in biological samples such as brain or liver homogenates. The simple colorimetric assay, performed with a standard microplate reader, makes FAAH activity measurements accessible without requiring specialized radiochemical or mass spectrometry equipment. The use of a well-characterized chromogenic substrate with a defined extinction coefficient ensures reliable and reproducible quantification of enzyme activity across experiments, as noted in product datasheets .

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